molecular formula C10H13BrFN B2688804 5-Bromo-2-(3-fluoro-3-pentyl)pyridine CAS No. 2097800-63-8

5-Bromo-2-(3-fluoro-3-pentyl)pyridine

Cat. No.: B2688804
CAS No.: 2097800-63-8
M. Wt: 246.123
InChI Key: WMLFBVZYYZXOIK-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-fluoro-3-pentyl)pyridine (CAS 2090581-63-6) is a high-purity brominated and fluorinated pyridine derivative with a molecular formula of C10H13BrFN and a molecular weight of 246.12 g/mol . This compound is structurally engineered for research and development, particularly in medicinal chemistry. The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, enabling the construction of more complex molecular architectures . The incorporation of a fluorine atom in the 3-pentyl sidechain is a strategic modification; fluorine introduction is a well-established tactic in drug design to fine-tune a molecule's properties, as it can profoundly influence lipophilicity, metabolic stability, and bioavailability, ultimately enhancing the potential for developing potent drug candidates . As a key synthetic intermediate, this compound is valuable for exploring novel substances in various therapeutic areas. Researchers will find it applicable in programs aimed at discovering new antibacterial, antifungal, anticancer, and anti-inflammatory agents, following the trend of using privileged scaffolds like pyridine and triazolopyridine in modern pharmaceutical development . This product is strictly labeled For Research Use Only and is not intended for personal, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(3-fluoropentan-3-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-3-10(12,4-2)9-6-5-8(11)7-13-9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLFBVZYYZXOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NC=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 5 Bromo 2 3 Fluoro 3 Pentyl Pyridine

Elucidation of Reaction Pathways and Intermediates

There is no available research that elucidates the specific reaction pathways or identifies the intermediates formed in reactions involving 5-Bromo-2-(3-fluoro-3-pentyl)pyridine. While studies exist for other substituted bromopyridines, which often undergo reactions such as nucleophilic aromatic substitution or cross-coupling reactions at the carbon-bromine bond, these pathways have not been documented for this particular compound.

Role of Catalysts and Reagents

No studies detailing the role of specific catalysts and reagents in transformations of this compound could be located. Research on analogous compounds, such as 5-bromopyridines without the complex alkyl substituent, often involves palladium-based catalysts for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or strong bases for elimination or substitution reactions. However, the influence of the 3-fluoro-3-pentyl group on the reactivity and the specific catalysts or reagents required for its transformation have not been investigated in the available literature.

Transition State Analysis and Reaction Energetics

There is a complete absence of published data concerning the transition state analysis or the reaction energetics for any chemical process involving this compound. Such studies, which typically involve computational chemistry methods like Density Functional Theory (DFT), have not been reported for this compound. Consequently, no data tables on activation energies, reaction enthalpies, or transition state geometries can be provided.

Theoretical and Computational Chemistry Studies of 5 Bromo 2 3 Fluoro 3 Pentyl Pyridine

Electronic Structure and Molecular Geometry Calculations (e.g., DFT)

A theoretical study of 5-Bromo-2-(3-fluoro-3-pentyl)pyridine would typically begin with geometry optimization using methods like Density Functional Theory (DFT). DFT calculations, employing functionals such as B3LYP or CAM-B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), would be used to determine the most stable three-dimensional arrangement of atoms in the molecule. This would provide key information on bond lengths, bond angles, and dihedral angles. For instance, the calculations would elucidate the planarity of the pyridine (B92270) ring and the spatial orientation of the bromo and fluoro-pentyl substituents.

Quantum Chemical Descriptors and Reactivity Prediction (e.g., HOMO-LUMO, Fukui Functions)

Once the optimized geometry is obtained, quantum chemical descriptors would be calculated to predict the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a smaller gap generally suggests a more reactive molecule. The distribution of HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively. Further analysis using Fukui functions could provide more detailed insights into the local reactivity of different atomic sites within the molecule.

Conformational Analysis and Stability

The 3-fluoro-3-pentyl substituent introduces significant conformational flexibility. A thorough computational analysis would involve a systematic search for different stable conformers by rotating the single bonds in this alkyl chain. The relative energies of these conformers would be calculated to identify the global minimum energy structure and other low-energy isomers. This information is critical for understanding the molecule's behavior in different environments and its potential interactions with biological targets.

Spectroscopic Property Predictions (e.g., NMR, IR, Raman)

Computational methods are widely used to predict various spectroscopic properties. For this compound, theoretical calculations could predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra would be invaluable for confirming the structure of the synthesized compound. Additionally, the vibrational frequencies could be calculated to predict the Infrared (IR) and Raman spectra. The predicted wavenumbers and intensities of the vibrational modes would correspond to specific molecular motions, such as C-H stretching, C=C and C=N ring vibrations, and C-Br and C-F stretching, aiding in the experimental characterization of the molecule.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Bromo 2 3 Fluoro 3 Pentyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 5-Bromo-2-(3-fluoro-3-pentyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the pentyl group. The three aromatic protons (at C-3, C-4, and C-6) will appear in the characteristic downfield region for aromatic compounds (typically δ 7.0-9.0 ppm). Due to the electronegativity of the nitrogen atom and the bromine substituent, their exact chemical shifts will vary. The proton at C-6, being adjacent to the nitrogen, is expected to be the most deshielded. Spin-spin coupling between these protons would reveal their connectivity. The protons of the pentyl group will appear in the upfield region (δ 0.8-2.5 ppm). Protons on the carbons adjacent to the fluorine atom and the pyridine ring will be deshielded relative to the terminal methyl group.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. acs.orgacs.org The pyridine ring carbons are expected to resonate in the δ 120-160 ppm range. mdpi.com The carbon atom attached to the bromine (C-5) and the carbon attached to the alkyl group (C-2) will have their chemical shifts significantly influenced by these substituents. The carbons of the pentyl group will appear in the aliphatic region (δ 10-80 ppm), with the carbon bearing the fluorine atom (C-3' of the pentyl group) showing a large downfield shift and a characteristic large one-bond C-F coupling constant.

¹⁹F NMR: As a monoisotopic spin ½ nucleus with a high gyromagnetic ratio, ¹⁹F is highly amenable to NMR analysis. wikipedia.org The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. researchgate.netacs.org Its chemical shift would be characteristic of a tertiary alkyl fluoride (B91410). nih.gov Furthermore, this signal would be split by coupling to the adjacent protons on the pentyl chain, providing valuable information about the local environment of the fluorine atom.

Table 1: Predicted NMR Data for this compound
Nucleus Position Predicted Chemical Shift (δ, ppm) Expected Multiplicity & Coupling
¹HH-3~7.8Doublet (d), J ≈ 8 Hz
¹HH-4~7.6Doublet of doublets (dd), J ≈ 8, 2 Hz
¹HH-6~8.6Doublet (d), J ≈ 2 Hz
¹HPentyl CH₂~1.5 - 2.5Complex multiplets (m)
¹HPentyl CH₃~0.9Triplet (t)
¹³CC-2~160Singlet
¹³CC-3~140Singlet
¹³CC-4~125Singlet
¹³CC-5~118Singlet
¹³CC-6~150Singlet
¹³CPentyl C-F~90-95Doublet, ¹JCF ≈ 170-180 Hz
¹³CPentyl carbons~10-40Singlets/Doublets due to C-F coupling
¹⁹FC-F~ -130 to -150Multiplet

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound, electron impact (EI) ionization would likely be used.

The most characteristic feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity (an M⁺ and M+2 peak), separated by two mass units. libretexts.orgchemguide.co.uksavemyexams.comcsbsju.eduucalgary.ca This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern provides a fingerprint of the molecule's structure. libretexts.org For this compound, common fragmentation pathways would include:

Loss of the bromine atom: A significant peak corresponding to the [M-Br]⁺ fragment.

Alpha-cleavage: Fission of the C-C bond adjacent to the pyridine ring, leading to the loss of a butyl radical and formation of a stable pyridyl-substituted cation.

Cleavage of the pentyl side chain: Fragmentation can occur at various points along the alkyl chain, leading to a series of smaller fragment ions. savemyexams.com

Loss of HF: Elimination of a molecule of hydrogen fluoride from the molecular ion is another possible pathway.

Table 2: Predicted Mass Spectrometry Fragments for this compound
m/z Value Proposed Fragment Identity Notes
275/277[M]⁺Molecular ion peak, showing 1:1 isotopic pattern for Br.
196[M - Br]⁺Loss of the bromine radical.
218/220[M - C₄H₉]⁺Alpha-cleavage, loss of a butyl radical.
255/257[M - HF]⁺Loss of hydrogen fluoride.
78[C₅H₄N]⁺Pyridyl cation, a common fragment for pyridine derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. cdnsciencepub.comacs.org These spectra are useful for identifying the functional groups present.

The IR spectrum of this compound would exhibit characteristic absorption bands:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹. pw.edu.pl

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

C=C and C=N ring stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring. elixirpublishers.comasianpubs.org

C-F stretching: A strong absorption band in the 1000-1100 cm⁻¹ region.

C-Br stretching: This vibration occurs at lower frequencies, typically in the 500-650 cm⁻¹ range. uhcl.edu

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring which are often strong in the Raman spectrum but may be weak in the IR. researchgate.netscilit.com

Table 3: Predicted Vibrational Frequencies for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H stretch3050 - 3100IR, Raman
Aliphatic C-H stretch2850 - 2960IR, Raman
Pyridine Ring (C=C, C=N) stretch1400 - 1600IR, Raman
C-H bend1350 - 1450IR
C-F stretch1000 - 1100IR (Strong)
C-Br stretch500 - 650IR, Raman

Chromatographic Methods for Purity and Mixture Analysis (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination for the analysis of volatile and thermally stable compounds like substituted pyridines. nih.govresearchgate.net The sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the stationary phase. documentsdelivered.com A halogen-specific detector (XSD) could also be employed for enhanced selectivity towards halogenated compounds. nih.gov The separated components then enter the mass spectrometer, which provides mass spectra for identification, confirming both the identity of the main peak and any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment, especially for compounds that may not be suitable for GC. sci-hub.se For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice. researchgate.net A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would likely provide good separation. helixchrom.comthermofisher.com Detection is typically achieved using a UV detector, as the pyridine ring is a strong chromophore.

X-ray Crystallography (if suitable crystals are obtained for related structures)

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While this technique is contingent on the ability to grow high-quality crystals, it yields unambiguous data on bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state. nih.govacs.org

For a related 2,5-disubstituted pyridine, this analysis would confirm the substitution pattern on the pyridine ring and reveal the conformation of the 3-fluoro-3-pentyl side chain. Furthermore, it would provide insight into intermolecular interactions, such as π-π stacking of the pyridine rings or halogen bonding, which govern the crystal packing. researchgate.netmdpi.com Although no crystal structure for the specific title compound is available, analysis of structurally similar fluorinated and brominated pyridyl compounds provides a strong basis for understanding the expected molecular geometry and packing forces. researchgate.net

Applications in Chemical Synthesis and Materials Science

As a Building Block for Complex Heterocyclic Structures

The 5-bromopyridine moiety is a common precursor for creating more complex heterocyclic systems. The bromine atom can be readily transformed through various cross-coupling reactions. For a documented compound, this section would detail specific examples of such reactions.

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form C-C bonds, leading to biaryl or hetero-biaryl structures.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a key step in the synthesis of many pharmaceuticals.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

These transformations would allow for the incorporation of the pyridine (B92270) core into larger, more complex molecular scaffolds. The presence of the fluorinated pentyl group would add another layer of functionality and could influence the solubility and electronic properties of the resulting molecules.

Role as an Intermediate in Organic Synthesis

As a functionalized pyridine, this compound would serve as an intermediate in multi-step syntheses. The bromine atom provides a handle for late-stage functionalization, allowing chemists to build a molecular core and then add final groups. The fluorinated side chain could be installed early in a synthetic sequence, providing a stable, lipophilic element that can influence the biological activity or material properties of the final product.

Contributions to Fluorine and Bromine Chemistry Methodologies

The dual functionality of this hypothetical molecule would make it a useful substrate for developing new synthetic methodologies. Research in this area would focus on the selective reaction of one halogen over the other or the development of new catalysts that can operate in the presence of the fluorinated alkyl chain. The introduction of fluorine into organic molecules is a critical area of research, and new methods for synthesizing and reacting fluoroalkyl-substituted heterocycles are of great interest. numberanalytics.com

Potential in Advanced Materials Precursors

Fluorinated organic compounds are crucial in materials science for creating materials with enhanced thermal stability, chemical resistance, and specific optical and electronic properties. numberanalytics.com Pyridine-containing molecules are often used as ligands for metal complexes or as building blocks for conjugated polymers with applications in organic electronics.

Photoluminescent Materials: The pyridine ring can coordinate with metal ions (e.g., Iridium, Ruthenium) to form phosphorescent complexes for use in Organic Light-Emitting Diodes (OLEDs). The fluorine atoms could be used to tune the emission color and improve device efficiency by modifying the HOMO/LUMO energy levels. rsc.org

Liquid Crystals: The rigid pyridine core combined with a flexible, fluorinated alkyl chain could impart liquid crystalline properties. Fluorination is known to influence mesogenic behavior. digitellinc.com

Fluoropolymers: While less common for this type of molecule, it could potentially be incorporated into specialized fluoropolymers to modify their properties. semanticscholar.org

Data Tables

Due to the lack of experimental data, no interactive data tables with research findings can be generated.

Q & A

Q. What are common synthetic strategies for introducing bromo and fluorinated alkyl groups into pyridine derivatives?

Bromination of pyridine precursors (e.g., using Br₂ or NBS) is a primary method for introducing bromine at specific positions, as demonstrated in the synthesis of 2-amino-5-bromo-3-methylpyridine via bromination of 2-amino-3-methylpyridine . Fluorinated alkyl groups, such as the 3-fluoro-3-pentyl moiety, can be introduced via coupling reactions (e.g., Suzuki or Negishi) using organometallic reagents. For instance, halogenated pyridines like 5-bromo-2-fluoropyridine serve as intermediates in cross-coupling reactions to append complex substituents .

Q. How can researchers verify the purity and structural integrity of 5-Bromo-2-(3-fluoro-3-pentyl)pyridine?

Analytical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns; ¹⁹F NMR to validate fluorine incorporation .
  • Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • HPLC : To assess purity (>95% is typical for research-grade compounds) .
  • Melting point and density : Physical properties should align with literature values (e.g., density ~1.45 g/cm³ for analogous bromopyridines) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of this compound?

Regioselectivity in bromination can be controlled using directing groups (e.g., amino or methoxy groups) or transition metal catalysts. For example, palladium-mediated C–H activation can direct bromine to specific positions . For fluorinated alkylation, steric and electronic effects of the pyridine ring influence coupling efficiency. Computational modeling (DFT) may predict favorable reaction pathways .

Q. How does the stability of this compound vary under different reaction conditions?

The compound’s stability depends on:

  • pH : Fluorinated alkyl groups may hydrolyze under strongly acidic/basic conditions.
  • Temperature : Thermal decomposition risks increase above 160°C, as seen in related bromopyridines .
  • Light exposure : Halogenated pyridines are often light-sensitive; storage in amber vials is recommended . Stability studies using TGA/DSC and accelerated aging tests are advised for long-term storage .

Q. How can contradictory reactivity data in fluorinated pyridine derivatives be resolved?

Discrepancies in reactivity (e.g., unexpected byproducts or low yields) may arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency versus protic solvents .
  • Catalyst selection : Pd(PPh₃)₄ vs. Pd(dba)₂ can alter reaction outcomes in Suzuki couplings .
  • Impurity interference : Trace metals or moisture in reagents may deactivate catalysts. ICP-MS analysis of reagents is recommended .

Methodological Considerations

Q. What computational tools are useful for predicting the reactivity of this compound?

  • DFT calculations : To model electronic effects (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Molecular docking : For drug discovery applications, assess binding affinity to biological targets .
  • LogP prediction : Tools like MarvinSuite estimate lipophilicity (e.g., LogP ~2.16 for similar bromopyridines) .

Q. How can researchers optimize reaction scalability for this compound?

  • Flow chemistry : Continuous processing minimizes decomposition risks for heat-sensitive intermediates .
  • Catalyst recycling : Immobilized Pd catalysts reduce costs in large-scale coupling reactions .
  • DoE (Design of Experiments) : Statistically optimize parameters (temperature, stoichiometry) to maximize yield .

Data Interpretation and Troubleshooting

Q. Why might NMR spectra show unexpected splitting patterns in fluorinated pyridines?

  • ¹⁹F-¹H coupling : Fluorine atoms can split proton signals (e.g., doublets or triplets). Use decoupling techniques or 2D NMR (HSQC) to resolve .
  • Rotameric effects : Bulky substituents (e.g., 3-pentyl) may restrict rotation, causing complex splitting .

Q. How to address low yields in the final coupling step of this compound?

  • Reagent quality : Ensure organometallic reagents (e.g., Grignard) are freshly prepared and titrated .
  • Oxygen/moisture control : Use Schlenk techniques or gloveboxes to prevent catalyst deactivation .
  • Alternative leaving groups : Replace bromine with iodine for higher reactivity in Pd-mediated couplings .

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